molecular formula C16H21N3O3S B2410412 4-Cyano-N-[1-(oxan-4-yl)pyrrolidin-3-yl]benzenesulfonamide CAS No. 2415599-06-1

4-Cyano-N-[1-(oxan-4-yl)pyrrolidin-3-yl]benzenesulfonamide

Cat. No.: B2410412
CAS No.: 2415599-06-1
M. Wt: 335.42
InChI Key: CQZPEUTUTNPTRZ-UHFFFAOYSA-N
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Description

4-Cyano-N-[1-(oxan-4-yl)pyrrolidin-3-yl]benzenesulfonamide is a chemical compound with a complex structure that includes a cyano group, an oxan-4-yl group, a pyrrolidin-3-yl group, and a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

Chemical Reactions Analysis

Types of Reactions

4-Cyano-N-[1-(oxan-4-yl)pyrrolidin-3-yl]benzenesulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert the cyano group to other functional groups, such as amines.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or ligand in biological studies to investigate molecular interactions.

    Medicine: The compound could be explored for its potential therapeutic properties, such as its ability to interact with specific biological targets.

    Industry: It may find applications in the development of new materials or as a component in chemical processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-Cyano-N-[1-(oxan-4-yl)pyrrolidin-3-yl]benzenesulfonamide include:

  • N-[1-(Oxan-4-yl)pyrrolidin-3-yl]benzenesulfonamide
  • Other benzenesulfonamide derivatives with different substituents

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and potential applications. The presence of the cyano group, in particular, may enhance its reactivity and binding affinity compared to similar compounds.

Properties

IUPAC Name

4-cyano-N-[1-(oxan-4-yl)pyrrolidin-3-yl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O3S/c17-11-13-1-3-16(4-2-13)23(20,21)18-14-5-8-19(12-14)15-6-9-22-10-7-15/h1-4,14-15,18H,5-10,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQZPEUTUTNPTRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1NS(=O)(=O)C2=CC=C(C=C2)C#N)C3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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